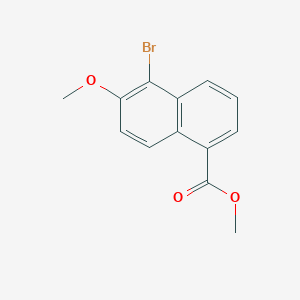

methyl 5-bromo-6-methoxy-1-naphthoate

Übersicht

Beschreibung

methyl 5-bromo-6-methoxy-1-naphthoate is an organic compound with the molecular formula C13H11BrO3 and a molecular weight of 295.13 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and methoxy functional groups. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of methyl 5-bromo-6-methoxy-1-naphthoate typically involves the esterification of 1-Naphthalenecarboxylic acid derivatives. One common method is the reaction of 5-bromo-6-methoxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification .

Analyse Chemischer Reaktionen

methyl 5-bromo-6-methoxy-1-naphthoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Wissenschaftliche Forschungsanwendungen

methyl 5-bromo-6-methoxy-1-naphthoate is used in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl 5-bromo-6-methoxy-1-naphthoate involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

methyl 5-bromo-6-methoxy-1-naphthoate can be compared with similar compounds such as:

1-Naphthalenecarboxylic acid, 5-bromo-, methyl ester: Lacks the methoxy group, which affects its reactivity and applications.

1-Naphthalenecarboxylic acid, 6-methoxy-, methyl ester: Lacks the bromine atom, leading to different chemical properties and uses.

1-Naphthalenecarboxylic acid, 5-bromo-6-methoxy-: The absence of the ester group changes its solubility and reactivity.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.

Biologische Aktivität

Methyl 5-bromo-6-methoxy-1-naphthoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C12H11BrO3

- Molecular Weight : Approximately 281.12 g/mol

- Functional Groups : Contains a bromine atom at the 5-position and a methoxy group at the 6-position of the naphthalene ring.

This unique arrangement of substituents influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic processes .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways. The bromine substituent enhances lipophilicity, which may improve cellular uptake and bioavailability .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival, such as proteases and kinases.

- Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

These interactions can lead to significant biological effects, including antimicrobial and anticancer activities.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 5-fluoro-6-methoxy-1-naphthoate | C12H11F O3 | Fluorine enhances metabolic stability |

| Methyl 5-chloro-6-methoxy-1-naphthoate | C12H11Cl O3 | Chlorine affects reactivity and solubility |

| Methyl 5-bromo-2-naphthoate | C11H9Br O2 | Lacks methoxy group; different biological activity |

Each compound's unique halogen substituent impacts its biological activity, solubility, and pharmacokinetic properties.

Case Studies and Research Findings

- Antimicrobial Study : A study published in ChemInform highlighted the antibacterial effects of various bromo-organic compounds, including this compound. The compound showed significant inhibition against Gram-positive bacteria .

- Anticancer Research : In vitro experiments reported in ResearchGate demonstrated that this compound could induce apoptosis in cancer cell lines through mitochondrial pathways, indicating its potential as a therapeutic agent .

- Synthesis and Characterization : Detailed synthesis protocols have been developed for producing this compound efficiently, emphasizing the importance of bromination reactions in organic synthesis .

Eigenschaften

IUPAC Name |

methyl 5-bromo-6-methoxynaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3/c1-16-11-7-6-8-9(12(11)14)4-3-5-10(8)13(15)17-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSVNRJVTNNXCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CC=C2)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448971 | |

| Record name | 1-Naphthalenecarboxylic acid, 5-bromo-6-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84532-70-7 | |

| Record name | 1-Naphthalenecarboxylic acid, 5-bromo-6-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.